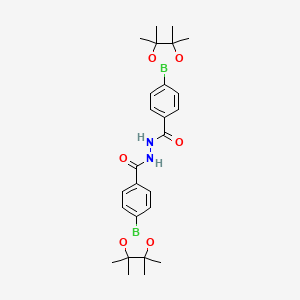

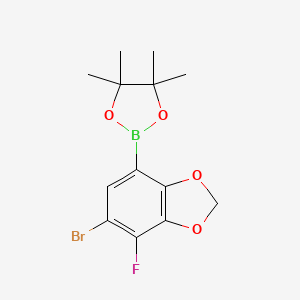

![molecular formula C12H10N2OS B3060337 6-(4-甲氧基苯基)咪唑并[2,1-b][1,3]噻唑 CAS No. 2507-80-4](/img/structure/B3060337.png)

6-(4-甲氧基苯基)咪唑并[2,1-b][1,3]噻唑

描述

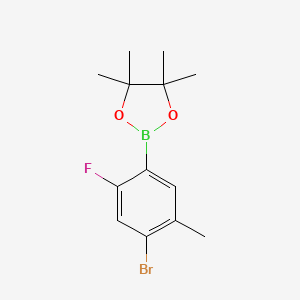

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .

Synthesis Analysis

The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole and its derivatives often involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular formula of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is C12H10N2OS . Its average mass is 230.286 Da and its monoisotopic mass is 230.051376 Da .Chemical Reactions Analysis

Imidazothiazole derivatives, including 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole, have been found to exhibit significant biological activities. For instance, they have been tested for their anticancer activities on different types of cancer cells . The cytotoxic ability of these compounds was tested on colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .科学研究应用

抗炎特性

6-(羟基苯基)咪唑并[2,1-b]噻唑与 6-(4-甲氧基苯基)咪唑并[2,1-b][1,3]噻唑密切相关,已显示出显着的抗炎作用。这些化合物,包括甲氧基衍生物的衍生物,对中性粒细胞活化(包括超氧化物生成和溶菌酶脱颗粒)表现出抑制作用,表明具有作为抗炎剂的潜力 (Andreani 等,2000)。

细胞毒活性和癌症治疗

已合成了一系列咪唑并[2,1-b]噻唑衍生物,并测试了它们对人癌细胞系的细胞毒性。该类中的某些化合物,包括 6-(4-甲氧基苯基)咪唑并[2,1-b][1,3]噻唑的衍生物,已显示出作为针对特定癌细胞系的抑制剂的潜力。这些发现突出了它们在癌症治疗中的潜在用途 (Ding 等,2012)。

免疫调节作用

咪唑并[2,1-b]噻唑衍生物已被研究其对人 T 淋巴细胞的免疫学作用。研究表明,这些化合物可以调节 T 细胞上 CD2 受体的表达,表明在免疫治疗或作为免疫调节剂中具有潜在应用 (Harraga 等,1994)。

抗菌特性

已评估了几种咪唑并[2,1-b]噻唑衍生物的抗菌活性。研究表明,这些化合物具有有希望的抗菌特性,可用于开发新的抗菌剂 (Güzeldemirci 和 Küçükbasmacı,2010)。

中枢神经系统渗透性

一些咪唑并[2,1-b]噻唑化合物(与 6-(4-甲氧基苯基)咪唑并[2,1-b][1,3]噻唑在结构上相似)已显示出有效穿透血脑屏障的能力。这一特性表明在中枢神经系统疾病中具有潜在应用 (Rosen 等,1990)。

强心活性

具有特定结构修饰的咪唑并[2,1-b]噻唑显示出有希望的强心活性,表明它们在心血管疾病中的潜在用途 (Andreani 等,1996)。

作用机制

Target of Action

The primary target of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern . The interaction results in the inhibition of the enzyme, thereby disrupting the biosynthesis of pantothenate . This disruption can lead to a halt in the metabolic processes that rely on coenzyme A, affecting the survival and proliferation of the bacteria .

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria .

Pharmacokinetics

The ADME properties of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole have been predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the pantothenate and CoA biosynthesis pathway, the compound affects the survival and proliferation of the bacteria, leading to its death .

生化分析

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions .

Cellular Effects

Related compounds have been shown to have significant activity against Mycobacterium tuberculosis, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZNOEONHMHDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327280 | |

| Record name | NSC641287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2507-80-4 | |

| Record name | NSC641287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

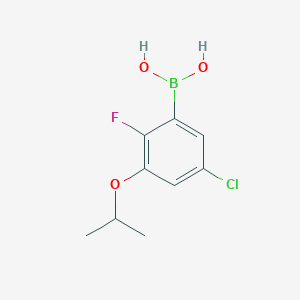

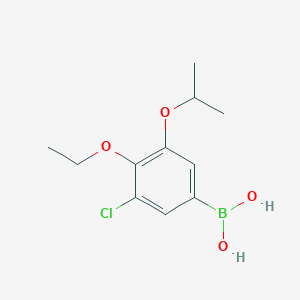

![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)

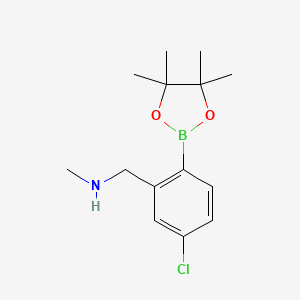

![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)